molecular formula C16H12N4O4S B2668381 N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 850018-70-1

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2668381
CAS No.: 850018-70-1
M. Wt: 356.36
InChI Key: SDQCPICLKPWKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide features a hybrid structure combining a 1,3-benzodioxole moiety, a pyridine-substituted 1,3,4-oxadiazole ring, and a sulfanyl acetamide linker. Key structural attributes include:

  • 1,3,4-Oxadiazole core: The oxadiazole ring at position 2 is substituted with a pyridin-3-yl group, enhancing electronic properties and hydrogen-bonding capacity.
  • Sulfanyl acetamide bridge: The thioether (-S-) linker connects the oxadiazole and acetamide, influencing conformational flexibility and metabolic stability.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c21-14(18-11-3-4-12-13(6-11)23-9-22-12)8-25-16-20-19-15(24-16)10-2-1-5-17-7-10/h1-7H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQCPICLKPWKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazine with carboxylic acids or their derivatives.

    Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled using appropriate linkers and reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxadiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the oxadiazole and pyridine rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry

    Sensors: The compound can be used in the development of chemical sensors due to its reactive functional groups.

    Coatings: It can be used in coatings to provide specific chemical or physical properties.

Mechanism of Action

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating biological pathways. The benzodioxole and oxadiazole rings are known to interact with nucleic acids and proteins, potentially disrupting their normal function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with four analogs, highlighting substituent effects on properties and bioactivity:

Compound Name & Source Key Substituents Molecular Formula Melting Point (°C) Notable Bioactivity (if reported)
Target Compound - 1,3-Benzodioxol-5-yl (N-linked)
- Pyridin-3-yl (oxadiazole C5)
C₁₆H₁₂N₄O₄S Not reported Not reported
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide - Pyrazin-2-yl (N-linked)
- Diphenylmethyl (oxadiazole C5)
C₂₁H₁₈N₆O₂S Not reported Synthetic intermediate; no bioactivity data
N-(4-Methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8w) - 4-Methylpyridin-2-yl (N-linked)
- Indol-3-ylmethyl (oxadiazole C5)
C₁₉H₁₇N₅O₂S Not reported Moderate BChE inhibition (IC₅₀: 38.2 µM)
N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a) - 3-Nitrophenylthiazol-2-yl (N-linked)
- Pyridin-4-yl (oxadiazole C5)
C₁₈H₁₃N₇O₃S₂ 184–185 Acetylcholinesterase inhibition (IC₅₀ not reported)
N-(2-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8e) - 2-Methylphenyl (N-linked)
- Indol-3-ylmethyl (oxadiazole C5)
C₂₀H₁₈N₄O₂S 155 Moderate LOX inhibition (IC₅₀: 42.5 µM)

Key Observations

Substituent Position on Pyridine: The target compound’s pyridin-3-yl group (vs. pyridin-4-yl in ) may alter electronic effects and binding interactions due to differences in nitrogen orientation .

N-Linked Aromatic Groups :

  • The 1,3-benzodioxol-5-yl group in the target compound is less electron-deficient than the 3-nitrophenylthiazol-2-yl group in , which may influence redox properties .
  • Indol-3-ylmethyl substituents () contribute to π-stacking and hydrophobic interactions, correlating with enzymatic inhibition (e.g., BChE, LOX) .

Bioactivity Trends :

  • Compounds with indole or nitroaryl groups () show measurable enzyme inhibition, suggesting that the target compound’s benzodioxole and pyridine groups may similarly modulate activity. However, explicit data for the target compound is unavailable in the provided evidence.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activity. This compound combines various structural motifs known for their pharmacological properties, including the benzodioxole and oxadiazole moieties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. It has a molecular formula of C20H16N4O3S and a molecular weight of 396.43 g/mol. The structural complexity is indicative of its potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety may inhibit specific enzymes that are crucial for microbial survival.
  • Receptor Modulation : Interaction with various receptors could lead to modulation of signaling pathways involved in inflammation or cell proliferation.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal activities, which may be attributed to their ability to disrupt cellular processes in pathogens.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit promising antimicrobial properties. For instance, studies have shown that certain 1,3,4-oxadiazole derivatives possess strong bactericidal effects against resistant strains such as Staphylococcus aureus and various fungal species .

CompoundActivity AgainstReference
1MRSA
2Candida spp.
3Gram-negative bacteria

Cytotoxicity Studies

Cytotoxicity assessments have revealed that while some derivatives can exhibit toxicity towards cancer cell lines (e.g., A549 and HepG2), others maintain low toxicity levels against normal cells (e.g., L929) at therapeutic concentrations . This selectivity is crucial for developing effective therapeutic agents.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized various oxadiazole derivatives and evaluated their antimicrobial efficacy against a panel of bacterial strains. One derivative demonstrated significant potency against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity towards normal cells .
  • Cytotoxicity and Viability : Another investigation assessed the cytotoxic effects of different concentrations of oxadiazole derivatives on L929 cells over 24 and 48 hours. Results indicated that certain compounds increased cell viability at lower concentrations while exhibiting cytotoxic effects at higher doses .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?

Answer:
Key parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) for cyclization steps to minimize side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the sulfanyl-acetamide linkage .
  • Reaction time : Extended durations (12–24 hrs) improve yields for multi-step heterocycle formation .
  • Catalysts : Use of bases like triethylamine or K₂CO₃ to deprotonate thiol intermediates during coupling reactions .
    Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify benzodioxole, pyridinyl, and oxadiazole proton environments .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • IR spectroscopy : Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, S–C=N at ~690 cm⁻¹) .
  • Elemental analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N/S ratios .

Advanced: What strategies are recommended to resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:

  • Systematic validation : Replicate assays under standardized conditions (pH, temperature, controls).
  • Orthogonal assays : Cross-check enzyme inhibition (e.g., LOX, α-glucosidase) with cell-based viability assays (MTT/WST-1) to distinguish target-specific effects from nonspecific toxicity .
  • Dose-response curves : Calculate IC₅₀ values across multiple replicates to assess reproducibility .
  • Structural analogs : Compare activity trends to identify substituents influencing selectivity (e.g., pyridin-3-yl vs. pyridin-2-yl) .

Advanced: How can the mechanism of action of this compound be elucidated in biological systems?

Answer:

  • Molecular docking : Predict binding poses with target enzymes (e.g., lipoxygenase) using AutoDock Vina or Schrödinger .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) for protein-ligand interactions .
  • Gene knockout/knockdown : Use CRISPR/Cas9 or siRNA to validate target dependency in cellular models .
  • Metabolomic profiling : Track downstream metabolic changes via LC-MS to identify affected pathways .

Advanced: What computational approaches are suitable for predicting SAR (Structure-Activity Relationships)?

Answer:

  • QSAR modeling : Train models on analog datasets (e.g., substituent variations at the pyridinyl or benzodioxole moieties) to predict bioactivity .
  • DFT calculations : Analyze electronic properties (HOMO/LUMO, electrostatic potential) to correlate reactivity with inhibitory potency .
  • MD simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to assess binding stability .

Basic: How can researchers troubleshoot impurities during the final synthesis step?

Answer:

  • Byproduct identification : Use LC-MS or GC-MS to detect side products (e.g., unreacted thiols or oxidized species).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate pure crystals .
  • Gradient elution : Employ preparative HPLC with C18 columns and acetonitrile/water gradients for challenging separations .

Advanced: What crystallographic methods are recommended for determining the compound’s 3D structure?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in DCM/methanol). Use SHELXL for refinement, leveraging high-resolution (<1.0 Å) data to resolve disorder in flexible groups (e.g., benzodioxole) .
  • Twinned data handling : Apply HKLF 5 format in SHELXL for twin refinement if crystals exhibit pseudo-merohedral twinning .
  • Validation tools : Check geometry and electron density maps with PLATON or Coot .

Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be assessed preclinically?

Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
    • CYP450 inhibition : Screen for interactions using fluorogenic substrates .
  • In vivo models : Administer to rodents and collect plasma/tissue samples for bioavailability and half-life calculations .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

  • Storage conditions : -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation/hydrolysis .
  • Stability monitoring : Perform periodic HPLC checks (every 6 months) for degradation (e.g., sulfanyl bond cleavage) .

Advanced: How can researchers design derivatives to enhance target selectivity?

Answer:

  • Bioisosteric replacement : Substitute pyridin-3-yl with pyrazinyl or quinolinyl groups to modulate steric/electronic profiles .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade specific targets .
  • Click chemistry : Introduce triazole or tetrazine groups via CuAAC or SPAAC for modular derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.